

Application Notes and Protocols for the Characterization of ATX-0114 Lipid Nanoparticles

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Compound of Interest

Compound Name: ATX-0114

Cat. No.: B10855821

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The critical quality attributes of these LNPs, which are directly influenced by their composition and manufacturing process, dictate their in vivo efficacy and safety profile. **ATX-0114** is an ionizable lipid component that can be used in the formulation of LNPs. This document provides detailed application notes and protocols for the comprehensive characterization of LNP formulations containing **ATX-0114**.

The following sections outline the key characterization techniques, present typical data in a structured format, provide detailed experimental protocols, and include visualizations of the experimental workflows.

Size, Polydispersity Index (PDI), and Zeta Potential

The size and surface charge of LNPs are critical parameters that influence their biodistribution, cellular uptake, and stability. Dynamic Light Scattering (DLS) is a widely used technique to measure the hydrodynamic diameter and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.^{[1][2]}

Data Presentation

Parameter	Symbol	Typical Value	Acceptance Criteria
Mean Hydrodynamic Diameter	Z-average	80 - 120 nm	70 - 150 nm
Polydispersity Index	PDI	< 0.2	≤ 0.25
Zeta Potential	ζ	-10 to +10 mV (at neutral pH)	-20 to +20 mV

Experimental Protocols

Protocol 1: Size and PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index of **ATX-0114** LNPs.

Materials:

- **ATX-0114** LNP dispersion
- 1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
- DLS instrument (e.g., Malvern Zetasizer)
- Low-volume disposable cuvettes

Procedure:

- Equilibrate the DLS instrument to 25°C.
- Dilute the **ATX-0114** LNP dispersion in 1X PBS to a suitable concentration to achieve a count rate between 100 and 500 kcps. The exact dilution factor will depend on the initial concentration of the LNP formulation.
- Vortex the diluted sample gently for 5 seconds.

- Transfer the sample to a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument.
- Set the measurement parameters:
 - Dispersant: Water (refractive index: 1.333, viscosity: 0.8872 mPa·s)
 - Material: Lipid (refractive index: 1.45)
 - Equilibration time: 120 seconds
 - Number of measurements: 3
 - Number of runs per measurement: 10-15
- Initiate the measurement.
- Record the Z-average diameter (nm) and the PDI.

Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of **ATX-0114** LNPs.

Materials:

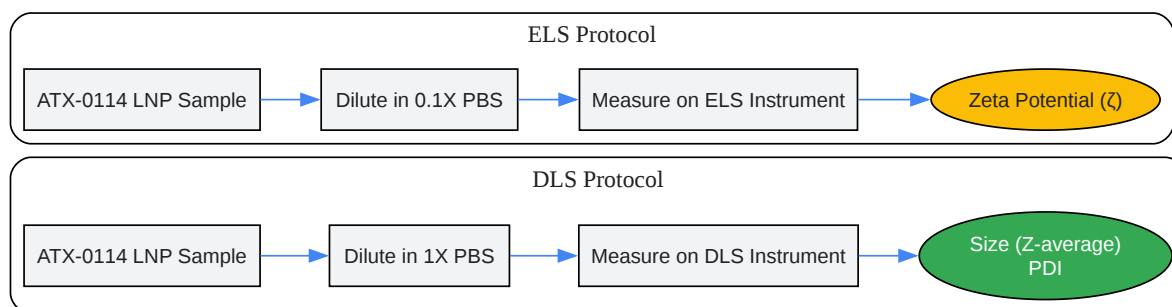
- **ATX-0114** LNP dispersion
- 0.1X Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
- ELS instrument (e.g., Malvern Zetasizer)
- Disposable folded capillary cells

Procedure:

- Equilibrate the ELS instrument to 25°C.

- Dilute the **ATX-0114** LNP dispersion in 0.1X PBS.^[1] The lower ionic strength of 0.1X PBS is recommended to avoid charge screening effects.
- Gently mix the diluted sample.
- Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.
- Place the cell in the ELS instrument.
- Set the measurement parameters:
 - Dispersant: Water (refractive index: 1.333, viscosity: 0.8872 mPa·s, dielectric constant: 78.5)
 - Material: Lipid (refractive index: 1.45)
 - Model: Smoluchowski
 - Number of measurements: 3
- Initiate the measurement.
- Record the zeta potential (mV).

Visualization



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Caption: Workflow for Size, PDI, and Zeta Potential Measurement.

Morphology

Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful technique for visualizing the morphology of LNPs in their native, hydrated state.^[1] This allows for the direct observation of particle shape, size distribution, and internal structure.

Data Presentation

Parameter	Observation	Typical Result
Morphology	Shape and structure	Spherical, unilamellar vesicles
Size Distribution	Visual confirmation of size	Consistent with DLS data
Lamellarity	Number of lipid bilayers	Predominantly unilamellar
Aggregation	Presence of clusters	Minimal to no aggregation

Experimental Protocol

Protocol 3: LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology and structure of **ATX-0114** LNPs.

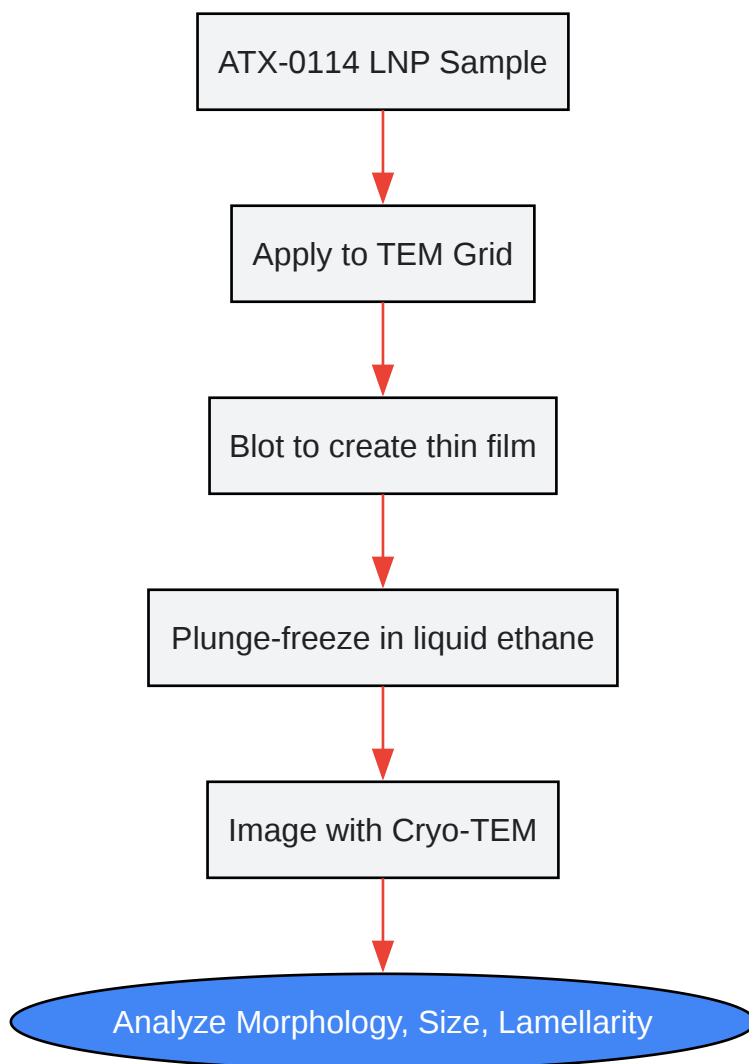
Materials:

- **ATX-0114** LNP dispersion
- TEM grids with a lacey carbon film
- Liquid ethane
- Liquid nitrogen
- Vitrobot or similar plunge-freezing device
- Cryo-TEM instrument

Procedure:

- Glow-discharge the TEM grids to render the carbon surface hydrophilic.
- Place the Vitrobot chamber at 4°C and 100% humidity.
- Apply 3-4 μ L of the **ATX-0114** LNP dispersion to a glow-discharged grid.
- Blot the grid for a defined time (e.g., 2-4 seconds) to create a thin film of the sample.
- Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
- Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
- Insert the holder into the cryo-TEM.
- Image the grid at a low electron dose to minimize radiation damage.
- Acquire images at various magnifications to observe the overall field and individual particle morphology.
- Analyze the images for particle shape, size, lamellarity, and the presence of aggregates.

Visualization



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Caption: Cryo-TEM Experimental Workflow.

Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of nucleic acid successfully encapsulated within the LNPs. The RiboGreen assay is a common method used to determine the EE% of RNA-loaded LNPs.

Data Presentation

Parameter	Symbol	Typical Value	Acceptance Criteria
Encapsulation Efficiency	EE%	> 90%	≥ 85%

Experimental Protocol

Protocol 4: RNA Encapsulation Efficiency by RiboGreen Assay

Objective: To determine the percentage of RNA encapsulated within the **ATX-0114** LNPs.

Materials:

- **ATX-0114** LNP-RNA dispersion
- Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 in TE buffer
- 96-well black microplate
- Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
- RNA standard of known concentration

Procedure: Part A: Standard Curve Preparation

- Prepare a series of RNA standards of known concentrations in TE buffer.
- Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to each standard.
- Incubate for 5 minutes at room temperature, protected from light.
- Measure the fluorescence of each standard.

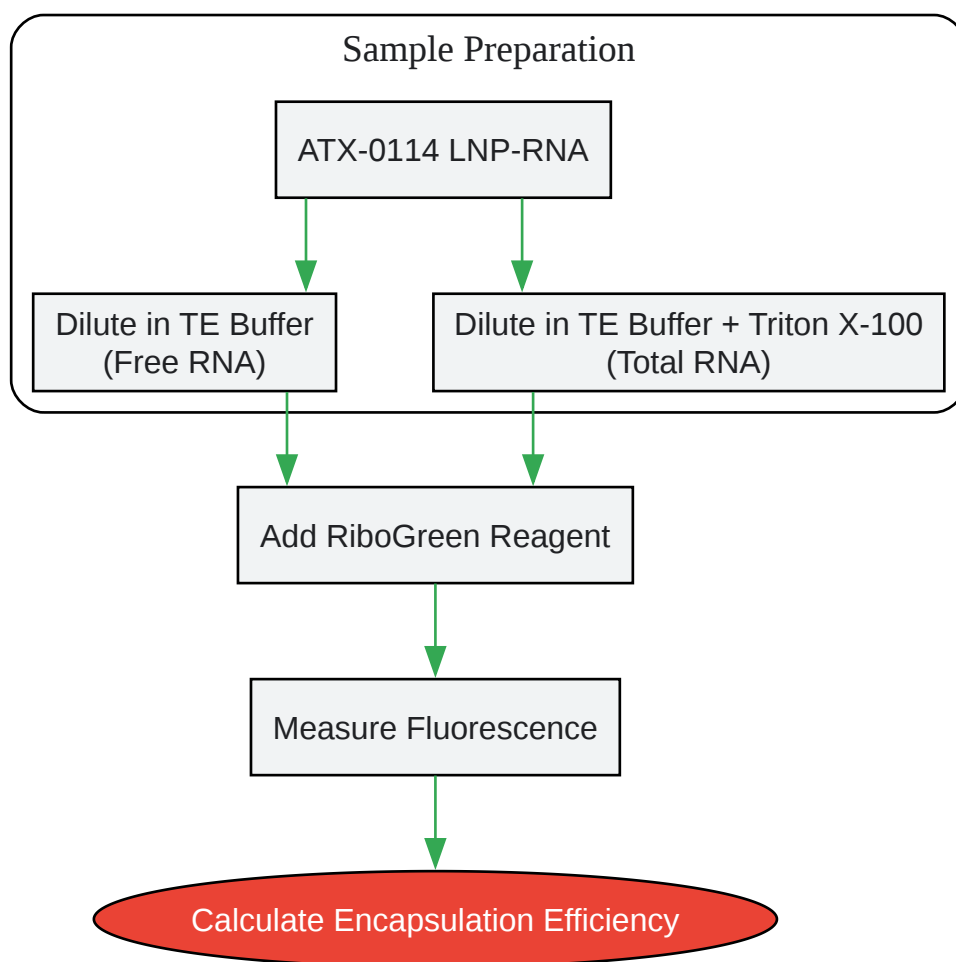
- Plot the fluorescence intensity versus RNA concentration to generate a standard curve.

Part B: Sample Measurement

- Prepare two sets of samples for each LNP formulation in triplicate in a 96-well plate:
 - Set 1 (Free RNA): Dilute the LNP-RNA sample in TE buffer.
 - Set 2 (Total RNA): Dilute the LNP-RNA sample in TE buffer containing 0.2% Triton X-100 to lyse the LNPs and release the encapsulated RNA.
- Add the diluted RiboGreen reagent to all wells.
- Incubate for 5 minutes at room temperature, protected from light.
- Measure the fluorescence intensity of all samples.
- Use the standard curve to determine the concentration of RNA in both sets of samples.
- Calculate the Encapsulation Efficiency (EE%) using the following formula:

$$EE\% = [(Total\ RNA - Free\ RNA) / Total\ RNA] \times 100$$

Visualization



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Caption: RiboGreen Assay Workflow for Encapsulation Efficiency.

Lipid Composition

The molar ratio of the lipid components in the final LNP formulation is a critical parameter that affects particle stability, encapsulation efficiency, and biological activity. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is commonly used to quantify the lipid components.

Data Presentation

Lipid Component	Molar Ratio (Target)	Molar Ratio (Measured)	Acceptance Criteria
Ionizable Lipid (ATX-0114)	50	48 - 52	± 5% of target
Helper Lipid (e.g., DOPE)	10	9 - 11	± 10% of target
Cholesterol	38.5	37 - 40	± 5% of target
PEG-Lipid	1.5	1.3 - 1.7	± 15% of target

Experimental Protocol

Protocol 5: Lipid Composition Analysis by HPLC-CAD/ELSD

Objective: To quantify the molar ratio of lipid components in the **ATX-0114** LNP formulation.

Materials:

- **ATX-0114** LNP dispersion
- Reference standards for each lipid component
- HPLC system with CAD or ELSD
- Reverse-phase C18 column
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile/Isopropanol with 0.1% Formic Acid
- Methanol
- Chloroform

Procedure: Part A: Standard Preparation

- Prepare individual stock solutions of each lipid standard in a suitable organic solvent (e.g., ethanol).
- Prepare a mixed standard solution containing all four lipid components at a known concentration ratio.
- Generate a calibration curve for each lipid by injecting a series of dilutions of the mixed standard.

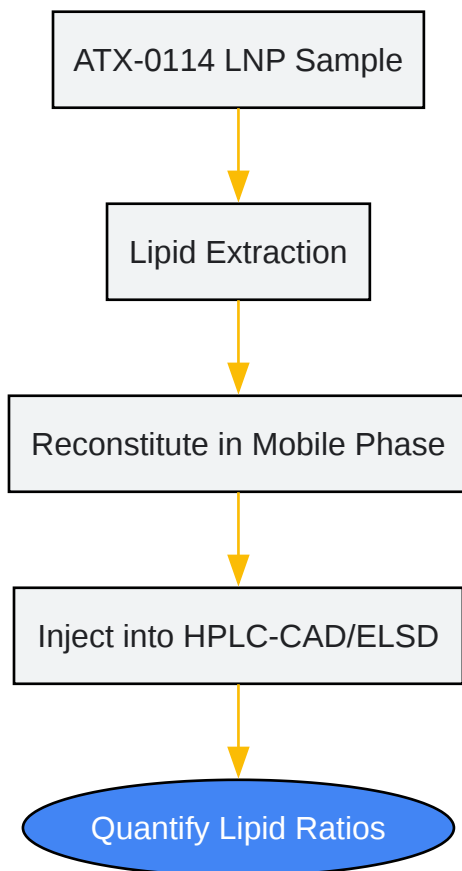
Part B: Sample Preparation

- Lyse the **ATX-0114** LNPs by adding methanol to disrupt the particle structure.
- Extract the lipids using a suitable method, such as a Bligh-Dyer extraction with chloroform/methanol/water.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the dried lipid film in the mobile phase.

Part C: HPLC Analysis

- Equilibrate the HPLC column with the initial mobile phase conditions.
- Inject the prepared sample onto the column.
- Run a gradient elution program to separate the different lipid species. A typical gradient might start with a lower concentration of organic solvent and ramp up to a high concentration to elute all lipids.
- The detector (CAD or ELSD) will generate a signal proportional to the mass of the analyte.
- Identify each lipid peak by comparing its retention time to that of the standards.
- Quantify the amount of each lipid in the sample by using the calibration curves.
- Calculate the molar ratio of the lipid components.

Visualization



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Caption: HPLC Workflow for Lipid Composition Analysis.

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References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How a century-old technology could revolutionise LNP characterisation | pharmaphorum [pharmaphorum.com]

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